

5-bromo-1H-indazol-3-amine CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-bromo-1H-indazol-3-amine**

Cat. No.: **B184045**

[Get Quote](#)

Technical Guide: 5-bromo-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-bromo-1H-indazol-3-amine**, a key heterocyclic intermediate in the development of novel therapeutic agents. This document outlines its chemical properties, synthesis, and its role as a building block in the creation of bioactive molecules, particularly in the field of oncology.

Core Compound Data

The fundamental properties of **5-bromo-1H-indazol-3-amine** are summarized below, providing essential information for its use in a laboratory setting.

Property	Value	Reference
CAS Number	61272-71-7	[1] [2]
Molecular Formula	C ₇ H ₆ BrN ₃	
Molecular Weight	212.05 g/mol	[3]
Appearance	Solid	
¹ H NMR (400 MHz, DMSO-d ₆) δ (ppm)	11.55 (s, 1H), 7.92 (d, J=1.87 Hz, 1H), 7.30 (dd, J=8.79, 1.89 Hz, 1H), 7.19 (d, J=8.78 Hz, 1H), 5.41 (s, 2H)	[3]
Mass Spectrometry (MS)	m/z: 213 (M+1)	[3]

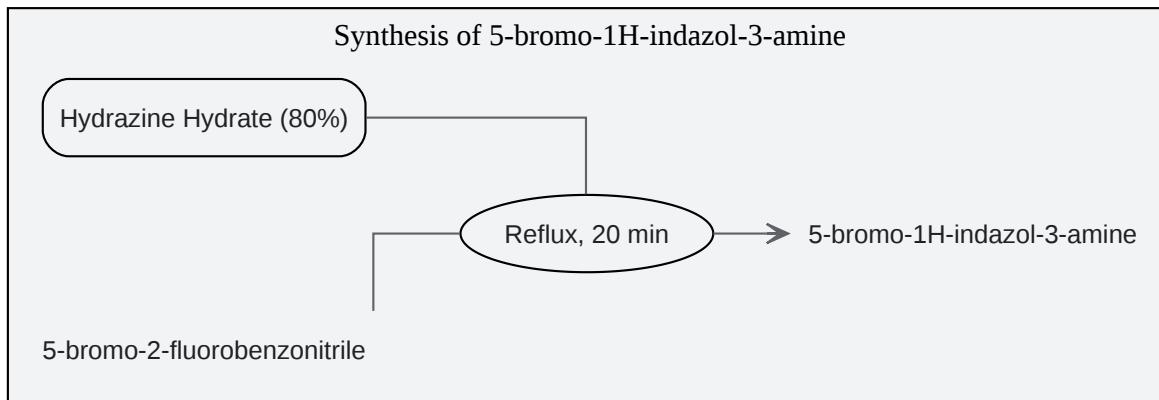
Synthesis and Experimental Protocols

5-bromo-1H-indazol-3-amine is a crucial precursor in the synthesis of various pharmaceutical agents, notably in the development of anti-cancer drugs due to its utility in forming compounds that can inhibit specific protein kinases.[\[4\]](#)

Synthesis of 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile

A high-yield synthesis of **5-bromo-1H-indazol-3-amine** has been reported, starting from 5-bromo-2-fluorobenzonitrile.[\[1\]](#)[\[3\]](#)

Reaction Scheme:



[Click to download full resolution via product page](#)

Caption: Synthesis of **5-bromo-1H-indazol-3-amine**.

Experimental Protocol:

- Reaction Setup: In a 250 mL round-bottom flask, combine 5-bromo-2-fluorobenzonitrile (15.54 g, 77.7 mmol) and hydrazine (124 g, 3885 mmol).[3]
- Heating: Heat the reaction mixture to 100°C for 5 minutes.[3] A separate protocol suggests refluxing with 80% hydrazine hydrate for 20 minutes, which resulted in an 88% yield.[1]
- Work-up: Following the reaction, remove the excess hydrazine under reduced pressure.[3]
- Purification: The resulting product, **5-bromo-1H-indazol-3-amine**, can be further purified if necessary. One method involves dilution with ethyl acetate and washing with water, followed by filtration of the precipitated product. The remaining organic layer can be concentrated and the resulting solid triturated with methanol.[3]

Application in Drug Discovery: Synthesis of Antitumor Agents

5-bromo-1H-indazol-3-amine serves as a versatile scaffold for the development of potent anti-cancer agents. Its structure allows for modifications at the C-3 and C-5 positions to explore

interactions with various biological targets.^[1] A series of 3,5-disubstituted indazole derivatives have been synthesized and evaluated for their antitumor activity.^[1]

The following workflow illustrates the use of **5-bromo-1H-indazol-3-amine** in the synthesis of novel indazole derivatives with potential therapeutic applications.



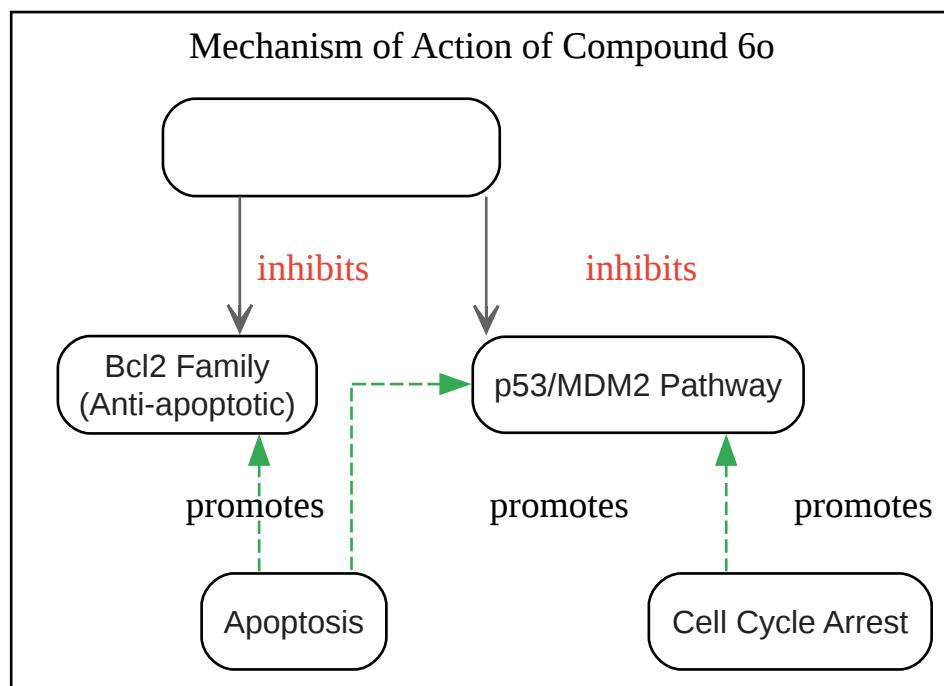
[Click to download full resolution via product page](#)

Caption: Workflow for synthesizing 3,5-disubstituted indazole derivatives.

Biological Activity and Signaling Pathways

Indazole derivatives are recognized for their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.^[1] The 1H-indazole-3-amine structure is a known hinge-binding fragment for protein kinases.^[1]

A notable derivative synthesized from **5-bromo-1H-indazol-3-amine**, compound 60, demonstrated a significant inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 μM.^{[1][5]} Further studies revealed that this compound induces apoptosis and affects the cell cycle.^{[1][5]} The proposed mechanism of action involves the inhibition of Bcl2 family members and interference with the p53/MDM2 pathway.^{[1][5]}



[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway for an antitumor indazole derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bridgeorganics.com [bridgeorganics.com]
- 3. 5-BROMO-1H-INDAZOL-3-AMINE synthesis - chemicalbook [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [5-bromo-1H-indazol-3-amine CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b184045#5-bromo-1h-indazol-3-amine-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b184045#5-bromo-1h-indazol-3-amine-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com